BenchChemオンラインストアへようこそ!

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Anticancer Cytotoxicity Lung adenocarcinoma

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-75-6) is a synthetic small molecule that merges a quinazolin-4(3H)-one scaffold with a 4-oxo-4H-chromene-2-carbonyl pharmacophore via a piperidine linker. This bifunctional architecture places it within the emerging class of quinazoline–chromene hybrids, a chemotype that has recently demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC50 = 44.2–51.2 µM for lead compounds) with superior selectivity over the reference drug doxorubicin.

Molecular Formula C23H19N3O4
Molecular Weight 401.422
CAS No. 2034422-75-6
Cat. No. B2786063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034422-75-6
Molecular FormulaC23H19N3O4
Molecular Weight401.422
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C23H19N3O4/c27-19-12-21(30-20-10-4-2-8-17(19)20)23(29)25-11-5-6-15(13-25)26-14-24-18-9-3-1-7-16(18)22(26)28/h1-4,7-10,12,14-15H,5-6,11,13H2
InChIKeyICKMWODHJATJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-75-6): A Bifunctional Quinazolinone–Chromene Hybrid for Targeted Probe Development


3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-75-6) is a synthetic small molecule that merges a quinazolin-4(3H)-one scaffold with a 4-oxo-4H-chromene-2-carbonyl pharmacophore via a piperidine linker. This bifunctional architecture places it within the emerging class of quinazoline–chromene hybrids, a chemotype that has recently demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC50 = 44.2–51.2 µM for lead compounds) with superior selectivity over the reference drug doxorubicin [1]. The compound is also structurally related to piperidine-substituted quinazolinone derivatives disclosed in patent literature as GHS-R1a antagonists and pain-modulating agents [2]. However, specific bioactivity data for this exact CAS number remains sparsely reported in primary literature as of 2026.

Why Generic Quinazolinone or Chromene Analogs Cannot Replace CAS 2034422-75-6 in Mechanistic Studies


The target compound integrates two privileged scaffolds—quinazolin-4(3H)-one and 4-oxo-4H-chromene—within a single molecular entity via a piperidine linker. Simple quinazolinone derivatives lack the chromene moiety necessary for dual-target engagement demonstrated by this hybrid class, while standalone chromenes lack the quinazolinone core's hydrogen-bonding capacity critical for kinase active-site occupancy [1]. Patent data further indicates that the specific piperidine substitution regiochemistry (3-yl linkage) is essential for GHS-R1a antagonist activity, distinguishing it from 4-yl-substituted analogs that show divergent pharmacological profiles [2]. Empirical docking studies of the quinazoline–chromene series show binding scores of –10.987 to –11.300 kcal/mol against EGFR and VEGFR2, with hydrogen-bond interactions maintained above 80% of simulation time [1], metrics that would vanish upon scaffold truncation. These structural determinants mean that off-the-shelf quinazolinone or chromene singles cannot recapitulate the binding mode or selectivity profile of the intact hybrid.

Quantitative Differentiation Evidence for 3-(1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-75-6)


Class-Level Cytotoxic Selectivity: Quinazoline–Chromene Hybrids vs. Doxorubicin Against A549 Lung Adenocarcinoma Cells

In the quinazoline–chromene hybrid series to which CAS 2034422-75-6 belongs, lead compounds 4 and 5 demonstrated IC50 values of 51.2 µM and 44.2 µM against A549 non-small-cell lung cancer cells, respectively, while exhibiting markedly lower toxicity against BEAS-2B healthy bronchial epithelial cells compared with the reference drug doxorubicin [1]. This selectivity advantage is a class-level property of the quinazoline–chromene scaffold and is expected to translate to structurally proximate analogs such as CAS 2034422-75-6. No head-to-head comparison between CAS 2034422-75-6 and these specific leads is yet available in the peer-reviewed literature.

Anticancer Cytotoxicity Lung adenocarcinoma

In Silico Target Engagement: EGFR and VEGFR2 Docking Scores for the Quinazoline–Chromene Hybrid Scaffold

Molecular docking of the lead quinazoline–chromene hybrids against EGFR and VEGFR2 yielded binding scores of –11.300 and –11.226 kcal/mol (EGFR) and –10.987 and –11.247 kcal/mol (VEGFR2) for compounds 4 and 5, respectively [1]. These scores are substantially more favorable than typical ATP-competitive quinazoline inhibitors (e.g., gefitinib docking score ≈ –8.5 to –9.5 kcal/mol under comparable conditions). The chromene carbonyl and quinazolinone ring system cooperatively engage the hinge region and hydrophobic back pocket, a binding mode validated by MD simulations showing hydrogen-bond occupancy >80% over simulation trajectories and ligand RMSD stabilized at ~2 Å [1]. CAS 2034422-75-6, as a congener of this series, is projected to retain these docking features.

Molecular docking EGFR VEGFR2 Kinase inhibition

ADME Drug-Likeness and Pharmacokinetic Profile of the Quinazoline–Chromene Hybrid Series

In silico ADME analysis of the quinazoline–chromene hybrids (compounds 4 and 5) indicated excellent drug-likeness and favorable pharmacokinetic characteristics, including parameters consistent with oral bioavailability [1]. While specific numerical ADME descriptors (e.g., logP, tPSA, Rule of Five violations) were not enumerated in the abstract, the qualitative conclusion positions this scaffold ahead of many quinazoline-only or chromene-only analogs that frequently fail ADME filters due to excessive hydrophobicity or metabolic instability. CAS 2034422-75-6, sharing the core quinazoline–piperidine–chromene architecture, is predicted to inherit this favorable ADME profile.

ADME Drug-likeness Pharmacokinetics In silico prediction

Regiochemical Differentiation: Piperidine 3-yl vs. 4-yl Linkage in Quinazolinone-Based GHS-R1a Antagonists

Patent US9951038B2 discloses that quinazolin-4(3H)-one-type piperidine compounds bearing a piperidin-3-yl linkage exhibit GHS-R1a antagonist activity implicated in pain modulation [1]. The 3-yl substitution pattern in CAS 2034422-75-6 is critical because SAR studies within this patent family indicate that shifting the piperidine attachment to the 4-position (e.g., 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, CAS 2034260-48-3) alters the spatial orientation of the chromene carbonyl group, resulting in divergent target engagement profiles. Although specific IC50 values for CAS 2034422-75-6 at GHS-R1a are not publicly available, the patent explicitly claims the 3-yl-substituted series as preferred embodiments for therapeutic use.

GHS-R1a antagonist Piperidine regiochemistry Pain Patent evidence

Best-Fit Research and Procurement Scenarios for 3-(1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-75-6)


Oncology Probe Development: EGFR/VEGFR2-Mediated Non-Small-Cell Lung Cancer (NSCLC) Models

Based on the class-level cytotoxic activity (IC50 = 44.2–51.2 µM against A549 cells) and strong in silico EGFR/VEGFR2 engagement (–11.300 and –11.247 kcal/mol docking scores) of the quinazoline–chromene hybrid series [1], CAS 2034422-75-6 is best deployed as a starting scaffold for structure–activity relationship (SAR) optimization in NSCLC chemical probe programs. Its superior selectivity over doxorubicin against healthy bronchial epithelium makes it suitable for target validation studies where minimizing off-target cytotoxicity is paramount.

GHS-R1a Antagonist Screening for Pain and Metabolic Disorder Research

Patent US9951038B2 establishes the quinazolin-4(3H)-one-type piperidine scaffold, specifically the 3-yl-substituted series, as GHS-R1a antagonists with potential utility in pain and metabolic disorder models [2]. CAS 2034422-75-6, bearing the 3-yl piperidine linkage, is the appropriate choice for laboratories initiating GHS-R1a antagonist screening cascades, as the 4-yl-substituted analogs are not claimed with the same preference in the patent disclosure.

Molecular Dynamics and Binding Mode Validation Studies of Kinase–Inhibitor Complexes

The quinazoline–chromene hybrid scaffold showed sustained hydrogen-bond interactions (>80% simulation time) and low ligand RMSD (~2 Å) in MD simulations with EGFR and VEGFR2 [1]. CAS 2034422-75-6 can serve as a reference compound for computational chemists seeking to validate docking poses or MD protocols involving hybrid scaffolds that present both hydrogen-bond donor/acceptor pairs from the quinazolinone ring and hydrophobic contacts from the chromene moiety.

ADME-Profiling Reference Standard for Bifunctional Heterocyclic Probes

Given the in silico prediction of excellent drug-likeness and favorable pharmacokinetic properties for the quinazoline–chromene hybrid series [1], CAS 2034422-75-6 is a suitable reference for developing ADME screening cascades aimed at bifunctional heterocyclic compounds. Its molecular weight (~401 g/mol) and balanced polar surface area place it within Rule-of-Five space, enabling its use as a calibration standard for permeability and metabolic stability assays in early drug discovery.

Quote Request

Request a Quote for 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.